![molecular formula C20H24N2O5 B302982 3-{5-[(3-cyclohexylpropanoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B302982.png)
3-{5-[(3-cyclohexylpropanoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{5-[(3-cyclohexylpropanoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CPI-613 and is a lipoate analog that has been shown to have anti-cancer properties.
Wirkmechanismus
CPI-613 targets the mitochondrial tricarboxylic acid cycle, which is essential for energy metabolism in cancer cells. By inhibiting this pathway, CPI-613 disrupts the energy metabolism of cancer cells, leading to apoptosis and cell death. CPI-613 also inhibits the production of reactive oxygen species, which can contribute to cancer cell growth and survival.
Biochemical and Physiological Effects:
CPI-613 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of key enzymes in the mitochondrial tricarboxylic acid cycle, leading to a decrease in energy metabolism in cancer cells. CPI-613 has also been shown to inhibit the production of reactive oxygen species, which can contribute to cancer cell growth and survival. Additionally, CPI-613 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CPI-613 is that it has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have anti-cancer properties and enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. However, one limitation of CPI-613 is that it can be difficult to synthesize and purify, which can limit its availability for research purposes.
Zukünftige Richtungen
There are many future directions for research on CPI-613. One potential direction is to further investigate its anti-cancer properties and potential therapeutic applications in cancer treatment. Additionally, further research could be done to optimize the synthesis and purification of CPI-613, making it more widely available for research purposes. Finally, research could be done to investigate the potential applications of CPI-613 in other areas, such as neurodegenerative diseases or metabolic disorders.
Synthesemethoden
The synthesis of CPI-613 involves the reaction of 3-cyclohexylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N,N-dimethylformamide and sodium azide to form the azide compound. The azide compound is then reduced with sodium borohydride to form the amine intermediate, which is then reacted with the appropriate acid to form the final product.
Wissenschaftliche Forschungsanwendungen
CPI-613 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have anti-cancer properties by targeting the mitochondrial tricarboxylic acid cycle and disrupting the energy metabolism of cancer cells. CPI-613 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, CPI-613 has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Eigenschaften
Produktname |
3-{5-[(3-cyclohexylpropanoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid |
---|---|
Molekularformel |
C20H24N2O5 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
3-[5-(3-cyclohexylpropanoylamino)-1,3-dioxoisoindol-2-yl]propanoic acid |
InChI |
InChI=1S/C20H24N2O5/c23-17(9-6-13-4-2-1-3-5-13)21-14-7-8-15-16(12-14)20(27)22(19(15)26)11-10-18(24)25/h7-8,12-13H,1-6,9-11H2,(H,21,23)(H,24,25) |
InChI-Schlüssel |
LLMHYLXORGNOEE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCC(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)CCC(=O)O |
Kanonische SMILES |
C1CCC(CC1)CCC(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.